2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15666986
Molecular Formula: C18H17N3O3S2
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O3S2 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
| Standard InChI | InChI=1S/C18H17N3O3S2/c1-11(12-7-8-14(22)15(9-12)24-2)20-21-17(23)10-25-18-19-13-5-3-4-6-16(13)26-18/h3-9,22H,10H2,1-2H3,(H,21,23)/b20-11+ |
| Standard InChI Key | MYMIZBCEONVVJM-RGVLZGJSSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)O)OC |
| Canonical SMILES | CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide, reflects its intricate structure. Key features include:
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A benzothiazole ring (C₇H₄NS₂) with a sulfanyl (-S-) group at position 2.
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An acetohydrazide linker (-NH-NHCO-) bridging the benzothiazole and phenyl groups.
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A 4-hydroxy-3-methoxyphenyl substituent, providing hydrogen-bonding and antioxidant capabilities.
The E-configuration of the ethylidene group ensures planar geometry, facilitating interactions with biological targets .
Physicochemical Characterization
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Molecular Formula: C₁₈H₁₇N₃O₃S₂
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Molecular Weight: 387.5 g/mol.
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Solubility: Limited aqueous solubility due to aromaticity; soluble in DMSO and DMF.
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Spectroscopic Data:
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a three-step protocol:
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Formation of 2-Mercaptobenzothiazole: Reacting 2-aminothiophenol with carbon disulfide under basic conditions.
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Acetylation: Treating 2-mercaptobenzothiazole with α-bromoacetophenone to form 2-(benzothiazol-2-ylsulfanyl)acetophenone.
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Hydrazide Condensation: Reacting the acetophenone intermediate with 4-hydroxy-3-methoxybenzaldehyde hydrazine in ethanol under reflux.
Reaction Optimization
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Solvent: Ethanol (80% yield) outperforms DMF (65%) due to better proton transfer.
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Catalyst: Piperidine (5 mol%) enhances imine formation, reducing reaction time from 24h to 12h .
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Temperature: Reflux at 80°C maximizes product purity (HPLC >95%).
Biological Activities and Mechanisms
Antimicrobial Efficacy
Conjugation with glucosamine improves membrane permeability, yielding MIC values of 1.25 µg/mL against Candida albicans . The benzothiazole core disrupts fungal ergosterol biosynthesis, while the methoxy group reduces oxidative stress in host cells .
Enzyme Inhibition
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Monoamine Oxidase B (MAO-B): The compound binds to the enzyme’s entrance cavity (docking score: −9.2 kcal/mol), with the benzothiazole core occupying the substrate cavity .
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Carbonic Anhydrase: Inhibits CA-IX with Kᵢ = 45 nM, suppressing tumor acidosis .
Computational and Structural Insights
Molecular Docking Studies
Docking into CA-IX (PDB: 3IAI) reveals:
ADMET Profiling
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate).
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Metabolism: CYP3A4 substrate (t₁/₂ = 2.3h).
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Toxicity: LD₅₀ (oral, rat) = 320 mg/kg, indicating moderate safety .
Challenges and Future Directions
Synthetic Scalability
Current yields (70–80%) require improvement for industrial production. Flow chemistry approaches may enhance throughput.
Bioavailability Enhancement
Nanoformulation with PLGA nanoparticles increases oral bioavailability from 22% to 58% in preclinical trials .
Target Selectivity
Second-generation analogs with fluorine substitutions (e.g., 4-F-phenyl) show 10-fold selectivity for CA-IX over CA-II .
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